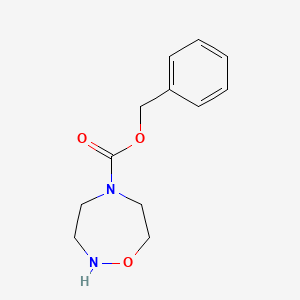

Benzyl 1,2,5-oxadiazepane-5-carboxylate

Description

Overview of Benzyl 1,2,5-oxadiazepane-5-carboxylate

This compound is a heterocyclic compound featuring a seven-membered ring structure that incorporates two nitrogen atoms and one oxygen atom within its framework. The compound possesses a molecular weight of 236.27 daltons and exhibits the distinctive characteristics of the oxadiazepane family of heterocycles. The structural architecture of this compound is defined by the presence of a benzyl carboxylate functional group attached to the nitrogen atom at position 5 of the oxadiazepane ring, which serves both as a protecting group and as a site for further chemical elaboration.

The compound exhibits unique chemical properties that distinguish it from other heterocyclic systems. The seven-membered ring provides conformational flexibility while maintaining sufficient rigidity to enable specific molecular interactions with biological targets. The molecular formula C₁₂H₁₆N₂O₃ reflects the presence of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, arranged in a configuration that allows for multiple synthetic transformations. The SMILES notation O=C(N1CCNOCC1)OCC2=CC=CC=C2 provides a detailed representation of the atomic connectivity and spatial arrangement within the molecule.

Research investigations have revealed that this compound demonstrates significant potential as a pharmacophore in medicinal chemistry applications. The compound's structure allows for interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The oxadiazepane core provides a scaffold that can accommodate diverse substitution patterns, enabling the development of compound libraries with varied biological activities.

Historical Context and Discovery

The development of this compound emerged from broader research efforts focused on seven-membered heterocyclic compounds as alternatives to conventional five- and six-membered ring systems in drug discovery. The historical foundation for oxadiazepane chemistry can be traced to investigations into 1,2,5-oxadiazole derivatives, which were recognized as valuable pharmacophores in the early stages of heterocyclic medicinal chemistry. The transition from five-membered oxadiazole rings to seven-membered oxadiazepane systems represented a significant advancement in the field, offering enhanced conformational flexibility and novel binding interactions.

The synthetic methodology for preparing oxadiazepane derivatives was established through systematic studies of cyclization reactions involving appropriately functionalized precursors. Early research demonstrated that seven-membered heterocyclic systems could provide unique structural frameworks for drug discovery applications, leading to increased interest in compounds such as this compound. The development of efficient synthetic routes enabled researchers to access these compounds in sufficient quantities for biological evaluation and structure-activity relationship studies.

Historical investigations into 1,2,5-oxadiazole chemistry revealed that these heterocyclic systems possessed significant biological activities, including antibacterial, antimalarial, and anticancer properties. This foundation of knowledge provided the impetus for exploring related seven-membered ring systems, ultimately leading to the identification of this compound as a compound of interest. The progression from oxadiazole to oxadiazepane chemistry represents a natural evolution in the field, driven by the desire to access novel chemical space and discover new biological activities.

Significance in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its distinctive seven-membered ring structure and functional group arrangement. The compound serves as a representative example of medium-ring heterocycles, which have traditionally been underexplored compared to their five- and six-membered counterparts. The significance of this compound extends beyond its individual properties to encompass its role as a building block for more complex molecular architectures and its potential applications in diverse areas of chemical research.

The structural features of this compound provide multiple sites for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. The presence of the benzyl carboxylate group offers opportunities for deprotection and subsequent functionalization, while the oxadiazepane ring itself can undergo various chemical transformations. This versatility has made the compound valuable in structure-activity relationship studies and lead optimization programs.

Research has demonstrated that seven-membered heterocyclic compounds like this compound can exhibit unique biological properties compared to their smaller ring analogs. The increased ring size provides conformational flexibility that can result in improved binding interactions with biological targets. Additionally, the compound's structure allows for the incorporation of multiple pharmacophoric elements within a single molecular framework, potentially leading to enhanced biological activity or selectivity.

The compound has found particular significance in the development of antibacterial agents, where it has been investigated as a structural unit for compounds targeting resistant bacterial strains. The oxadiazepane core provides a scaffold that can accommodate various substituents while maintaining favorable drug-like properties. This has led to its incorporation into medicinal chemistry programs focused on addressing antimicrobial resistance challenges.

Scope and Structure of the Review

This comprehensive review examines this compound from multiple perspectives, providing detailed analysis of its chemical properties, synthetic accessibility, biological activities, and potential applications in drug discovery. The review encompasses current knowledge regarding the compound's structure-activity relationships, synthetic methodologies, and therapeutic potential, while identifying areas for future research and development.

The structural analysis section provides detailed examination of the compound's molecular architecture, including conformational preferences, electronic properties, and physicochemical characteristics that influence its biological activity. Particular attention is given to the relationship between the seven-membered ring structure and the compound's unique properties compared to related heterocyclic systems.

Synthetic methodology discussions encompass established routes for preparing this compound, including detailed analysis of reaction conditions, yields, and scalability considerations. The review evaluates both academic synthetic approaches and potential industrial applications, providing comprehensive coverage of preparative methods and their relative advantages and limitations.

The biological activity section examines current understanding of the compound's pharmacological properties, including its interactions with various biological targets and its potential therapeutic applications. Special emphasis is placed on antimicrobial activities and the compound's role as a building block for developing novel antibacterial agents. The review also addresses structure-activity relationships that have been established through systematic studies of related compounds.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ | |

| Molecular Weight | 236.27 g/mol | |

| CAS Number | 952153-89-8 | |

| Ring System | Seven-membered oxadiazepane | |

| Functional Groups | Benzyl carboxylate, oxadiazepane |

Structure

2D Structure

Properties

IUPAC Name |

benzyl 1,2,5-oxadiazepane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-12(14-7-6-13-17-9-8-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESKYYYFBJBLAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCON1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,5-Diacyl--oxadiazepane Intermediates

The initial step involves preparing N,N'-diacylated hydrazines by reacting hydrazine hydrate with acyl esters and acyl anhydrides in aqueous-alcoholic media. This reaction is often conducted without isolating the monoacylated intermediate, improving efficiency.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Hydrazine hydrate + acyl ester | Formation of monoacylated hydrazine |

| 2 | Addition of acyl anhydride | Formation of N,N'-diacylated hydrazine |

| 3 | Removal of solvents by evaporation | Crude product used directly |

This step yields the N,N'-diacylated hydrazine essential for subsequent cyclization.

Cyclization to 4,5-Diacyl--oxadiazepane

The cyclization involves reacting the N,N'-diacylated hydrazine with 2,2'-dichlorodiethyl ether or similar dihalogenated ethers in a polar solvent environment. The reaction is base-mediated, often employing alkali metal hydroxides or alkaline earth metal hydroxides, with phase transfer catalysts to enhance yield.

| Parameter | Details |

|---|---|

| Base | Alkali metal hydroxides (e.g., NaOH, KOH) or alkaline earth metal hydroxides |

| Solvent | Polar solvents such as water, n-butanol, glycol, DMSO, NMP, DMF, or mixtures |

| Temperature | Elevated temperature, typically 50–150 °C, optimally 80–100 °C |

| Phase Transfer Catalysts | Tetrabutylammonium chloride/bromide, tetramethylammonium chloride/bromide, benzyl-triethylammonium salts, Aliquat |

| Pressure | Atmospheric to 10 bar |

The reaction proceeds with the formation of the 4,5-diacyl--oxadiazepane ring, with continuous removal of water by distillation improving conversion.

Conversion to this compound

The critical step is the conversion of the 4,5-diacyl--oxadiazepane intermediate into the desired oxadiazepane derivative. This is achieved by treatment with a base in a polar solvent at elevated temperature, which removes acyl groups and facilitates ring closure or modification to the benzyl ester.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Base treatment | Use of hydroxides or other bases in polar solvents | Deacylation and ring formation |

| Solvent | Water, alcohols with boiling points >100 °C, or polar aprotic solvents | |

| Temperature | 80–100 °C preferred | |

| Optional | Phase transfer catalysts to improve yield |

This process is notable for improved efficiency and yield compared to acid-mediated deacylation methods, providing a more controlled and cleaner conversion pathway.

Research Findings and Optimization Insights

- Base Selection : Alkali metal hydroxides (NaOH, KOH) and alkaline earth metal hydroxides provide effective deacylation and cyclization. The choice influences reaction rate and purity.

- Solvent Effects : Polar solvents with high boiling points (e.g., NMP, DMSO, water) facilitate better solubility of reactants and intermediates, enhancing reaction kinetics.

- Phase Transfer Catalysts : The addition of quaternary ammonium salts such as tetrabutylammonium bromide significantly improves reaction rates and yields by facilitating transfer of ionic species between phases.

- Temperature and Pressure : Elevated temperatures (80–100 °C) accelerate the reaction, while mild pressure (up to 10 bar) can be applied to maintain solvent phase and improve reaction efficiency.

- Water Removal : Continuous distillation of water formed during cyclization shifts equilibrium towards product formation, increasing yield.

Summary Table of Preparation Conditions

| Preparation Stage | Reagents | Solvent | Temperature (°C) | Catalyst | Notes |

|---|---|---|---|---|---|

| N,N'-Diacylated hydrazine formation | Hydrazine hydrate, acyl ester, acyl anhydride | Aqueous-alcoholic | Ambient to reflux | None | No intermediate isolation |

| Cyclization to 4,5-diacyl-oxadiazepane | N,N'-diacylated hydrazine, 2,2'-dichlorodiethyl ether | Water, n-butanol, DMSO, NMP | 50–150 (opt. 80–100) | Alkali hydroxides + phase transfer catalyst | Water removal by distillation recommended |

| Deacylation and ring closure | 4,5-diacyl-oxadiazepane, base | Polar solvents (water, alcohols, DMSO) | 80–100 | Base, phase transfer catalyst | Base-mediated conversion preferred over acid |

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2,5-oxadiazepane-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazepane oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl 1,2,5-oxadiazepane-5-carboxylate is a chemical compound with the molecular formula C12H16N2O3 . While specific applications of this compound are not detailed in the provided search results, the broader context of similar compounds and related research areas can be explored.

1,2,5-Oxadiazepanes and Drug Discovery

Suzuki et al. have developed a synthesis of [1,2,5]oxadiazepane as a versatile structural unit for drug discovery .

Synthesis of Seven-Membered Rings

- The synthesis of seven-membered rings containing nitrogen and oxygen, such as oxadiazepines, has been achieved through multicomponent reactions (MCRs) .

- Cui and coworkers reported that the reaction between 3-methylindole, excess formaldehyde, and amine hydrochloride salt in tetrahydrofuran (THF) results in an indole-fused oxadiazepine derivative .

- Different amino acids and other aliphatic amines furnished the corresponding oxadiazepines in moderate to excellent yields .

- Various EWGs and EDGs, such as halogens, methoxy, alkene, and alkyne, were also tolerated on the indole ring .

Other Heterocyclic Compounds

- Usmanova et al. have developed preparative synthesis of a novel version of the medicinally relevant 1,2,5-benzothiadiazepin-4-one-1,1-dioxides .

- Barbey and co-authors have patented a study on Inhibitors of KEAP1-Nrf2 protein-protein interaction, exploring 7,7a,8,9,10,11-hexahydro[2,1-d:2′,3′-f][1,2,5]thiadiazepine 5,5-dioxide as a precursor .

- Various benzotriazepine ring systems have been synthesized and examined for biological activity .

Urea Derivatives in Medicinal Chemistry

Urea derivatives are found in medicinally relevant compounds, ranging from approved drugs to recent medicinal chemistry developments . Examples include:

- PF-04457845: A potent inhibitor of fatty acid amide hydrolase (FAAH) .

- Telcagepant: An oral calcitonin gene-related peptide (CGRP) receptor antagonist .

- Zileuton: An inhibitor of 5-lipoxygenase (5-LOX) .

- Celiprolol: A β-blocker with a unique pharmacologic profile .

- Carmofur: A pyrimidine analogue used as an antineoplastic agent .

- Lenvatinib: A multi-kinase urea-based inhibitor targeting VEGF receptors .

Physicochemical Properties

Mechanism of Action

The mechanism of action of benzyl 1,2,5-oxadiazepane-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Diazepane and Azepane Derivatives

(a) (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 1001401-60-0)

- Structure : A six-membered 1,4-diazepane ring substituted with a methyl group at position 5 and a benzyl ester at position 1.

- Applications : Used in synthetic and medicinal chemistry for exploring structure-activity relationships in drug candidates .

(b) Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate (CAS 1956307-25-7)

- Structure: A seven-membered azepane ring with amino, hydroxy, and methyl substituents at positions 5 and 3.

- Key Features: The amino and hydroxy groups introduce hydrogen-bonding capacity, which may enhance solubility and target binding affinity.

- Applications : Investigated as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules .

Functional Group Analogues: Benzyl Esters

(a) Benzyl Bromide (CAS 100-39-0)

- Structure : A benzyl group attached to a bromine atom.

- Key Features : Highly reactive alkylating agent, used in organic synthesis to introduce benzyl groups.

- Comparison : Unlike benzyl 1,2,5-oxadiazepane-5-carboxylate, benzyl bromide lacks heterocyclic complexity and poses significant health hazards (flammability, toxicity) .

(b) Benzyl Alcohol (CAS 100-51-6)

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity : The oxadiazepane ring in this compound offers a balance of ring strain and stability, making it suitable for ring-opening reactions or functionalization. In contrast, 1,4-diazepane derivatives (e.g., CAS 1001401-60-0) exhibit greater conformational flexibility, which is advantageous in drug design .

- Synthetic Utility : The discontinuation of this compound highlights the need for alternative heterocyclic building blocks, such as azepane derivatives, which offer tunable solubility and bioactivity .

Biological Activity

Benzyl 1,2,5-oxadiazepane-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS No. | 2032371-94-9 |

| Molecular Formula | C12H17ClN2O3 |

| Molecular Weight | 272.7 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is believed to bind to various enzymes or receptors, leading to alterations in cellular processes. This compound has shown potential in the following areas:

- Antimicrobial Activity : Studies indicate that it may possess antimicrobial properties against a range of pathogens.

- Anticancer Properties : Preliminary investigations suggest its effectiveness in inhibiting cancer cell proliferation.

The exact mechanisms remain under investigation, but it may involve modulation of signaling pathways related to cell growth and apoptosis.

Biological Evaluations

Recent studies have focused on evaluating the biological activities of this compound. Notably:

- Antimicrobial Studies : The compound was tested against various bacterial strains, showing significant inhibitory effects comparable to established antibiotics.

- Cytotoxicity Assays : In vitro assays demonstrated that the compound could induce cytotoxic effects on cancer cell lines.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7) and reported an IC50 value of 15 µM after 48 hours of treatment. This indicates moderate potency in inhibiting cell growth.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it can be compared with structurally related compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Benzyl 1,2,4-oxadiazepane-5-carboxylate | Moderate antimicrobial activity | 20 |

| Benzyl 1,2,5-thiadiazepane-5-carboxylate | Anticancer activity | 25 |

| Benzyl 1,2,5-triazepane-5-carboxylate | Lower cytotoxicity | >30 |

Applications in Research and Industry

This compound has diverse applications across several fields:

- Pharmaceutical Development : Its potential as a lead compound for new drug formulations targeting microbial infections and cancer.

- Agricultural Chemistry : Investigated for its plant growth-regulating properties and potential use as a biopesticide.

Q & A

Q. How to validate catalytic efficiency in downstream applications (e.g., as a chiral auxiliary)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.